2,2'-(Cyclopropane-1,1-diyl)diacetic acid

Description

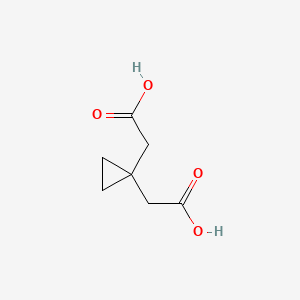

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(carboxymethyl)cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-5(9)3-7(1-2-7)4-6(10)11/h1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHPDQRRMAKLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501524 | |

| Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70197-77-2 | |

| Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical and chemical properties of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-(Cyclopropane-1,1-diyl)diacetic acid, also known as 1,1-Cyclopropanediacetic acid, is a dicarboxylic acid featuring a unique cyclopropane ring. This structural motif imparts significant rigidity and specific stereochemical properties to the molecule. While not extensively studied as a standalone bioactive compound, it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the leukotriene receptor antagonist, Montelukast.[1][2][3][4] This guide provides a comprehensive overview of its known physical and chemical properties, a detailed synthesis protocol for a closely related precursor, and its role in the synthesis of Montelukast.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the data are predicted values from computational models due to the limited availability of experimentally determined properties in the literature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄ | [5] |

| Molecular Weight | 158.15 g/mol | [6] |

| CAS Number | 70197-77-2 | [7] |

| Melting Point | 105 °C | |

| Boiling Point (Predicted) | 383.5 ± 15.0 °C | |

| Density (Predicted) | 1.362 ± 0.06 g/cm³ | |

| Purity | Typically ≥95% | [5] |

| Synonyms | 1,1-Cyclopropanediacetic acid, 1,1-Bis(carboxymethyl)cyclopropane, [1-(Carboxymethyl)cyclopropyl]acetic acid | [7] |

Experimental Protocols

Synthesis of Cyclopropane-1,1-dicarboxylic Acid[8]

This procedure details the preparation of the parent dicarboxylic acid, which is a key starting material.

Materials:

-

Diethyl malonate

-

1,2-dibromoethane

-

50% aqueous sodium hydroxide solution

-

Triethylbenzylammonium chloride (phase-transfer catalyst)

-

Concentrated hydrochloric acid

-

Ether

-

Sodium chloride

-

Magnesium sulfate (anhydrous)

-

Activated carbon

-

Benzene

Equipment:

-

2-L three-necked flask with a mechanical stirrer

-

4-L Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

4-L separatory funnel

-

Rotary evaporator

Procedure:

-

To a 1-L solution of 50% aqueous sodium hydroxide in a 2-L three-necked flask equipped with a mechanical stirrer, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

-

To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

-

Stir the reaction mixture vigorously for 2 hours.

-

Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

-

Cool the mixture to 15°C using an ice bath while stirring magnetically.

-

Carefully acidify the mixture by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.

-

Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.

-

Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

-

Remove the solvent by rotary evaporation to yield a semisolid residue.

-

Triturate the residue with 100 mL of benzene and filter the mixture to obtain the product as white crystals.

Logical Relationships and Pathways

As a key intermediate, this compound plays a significant role in the multi-step synthesis of the drug Montelukast. The following diagram illustrates the logical flow of this synthesis, highlighting the position of the target compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research detailing the specific biological activities or signaling pathway interactions of this compound itself. Its primary significance in the scientific literature is as a structural component and intermediate in the synthesis of pharmacologically active molecules like Montelukast. The rigid cyclopropane unit is a valuable design element in medicinal chemistry, often used to orient functional groups in a specific and constrained conformation to enhance binding to biological targets. The biological activity of Montelukast, which is a potent and selective antagonist of the cysteinyl leukotriene CysLT1 receptor, is well-established.

Conclusion

This compound is a molecule of interest primarily due to its role as a key building block in pharmaceutical synthesis. While comprehensive data on its intrinsic physical and biological properties are limited, its structural features make it a valuable component for constructing complex molecules. Further research into the experimental properties and potential biological activities of this compound and its derivatives could open new avenues for its application in drug discovery and development.

References

- 1. Synthesis method of montelukast sodium intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. An enantioselective formal synthesis of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,2′-(CYCLOPROPANE-1,1-DIYL)DIACETIC ACID | CymitQuimica [cymitquimica.com]

- 6. 2,2`-(Cyclopropane-1,1-diyl)diacetic acid | CAS No- 70197-77-2 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound - CAS:70197-77-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,2'-(Cyclopropane-1,1-diyl)diacetic acid (CAS Number: 70197-77-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-(Cyclopropane-1,1-diyl)diacetic acid, identified by CAS number 70197-77-2, is a dicarboxylic acid featuring a unique cyclopropane scaffold. This structural motif imparts specific chemical properties that have led to its application as a key building block in organic synthesis. Notably, it serves as a crucial intermediate in the industrial production of Montelukast, a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergies. While its direct biological activities are not extensively documented, the broader class of cyclopropane-containing molecules exhibits a wide range of pharmacological effects, suggesting the potential for further investigation. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a representative synthesis protocol, analytical methodologies, and its role in drug development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 70197-77-2 | [1][2] |

| Molecular Formula | C₇H₁₀O₄ | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| Melting Point | 105 °C | [3] |

| Boiling Point | 383.5 ± 15.0 °C (Predicted) | [3] |

| Synonyms | 1,1-Cyclopropanediacetic acid, 2-[1-(carboxymethyl)cyclopropyl]acetic acid, (1-carboxymethyl-cyclopropyl)-acetic acid | [1] |

| Appearance | White crystalline solid (Typical) | General chemical supplier information |

| Solubility | Soluble in polar organic solvents | Inferred from structure |

Synthesis and Purification

Synthetic Approach

This compound is a key intermediate in the synthesis of the anti-asthmatic drug Montelukast. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic strategy involves the cyclopropanation of a malonic ester derivative. A representative experimental protocol, based on the well-established synthesis of the closely related cyclopropane-1,1-dicarboxylic acid, is provided below. This method utilizes a phase-transfer catalyst to facilitate the reaction between a malonate and a dihaloalkane.

Representative Experimental Protocol: Synthesis of a Cyclopropane Diacid Derivative

Disclaimer: This is a representative protocol adapted from the synthesis of a similar compound. Optimization may be required for the synthesis of this compound.

Reaction: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst to form the cyclopropane ring, followed by hydrolysis to the diacid.

Materials:

-

Diethyl malonate

-

1,2-Dibromoethane

-

Sodium hydroxide (50% aqueous solution)

-

Triethylbenzylammonium chloride (Phase-transfer catalyst)

-

Concentrated Hydrochloric acid

-

Ether

-

Brine (saturated sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Activated carbon

-

Benzene

Procedure:

-

To a vigorously stirred 50% aqueous solution of sodium hydroxide in a three-necked flask, add triethylbenzylammonium chloride at room temperature (25°C).

-

To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane all at once.

-

Stir the reaction mixture vigorously for 2 hours.

-

Transfer the contents of the flask to a larger flask, rinsing with water.

-

Cool the mixture to 15°C using an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Transfer the aqueous layer to a separatory funnel and extract three times with ether.

-

Saturate the aqueous layer with sodium chloride and extract again three times with ether.

-

Combine the ether layers, wash with brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

-

Remove the solvent by rotary evaporation to yield a crude product.

-

Triturate the residue with benzene and filter to obtain the crystalline cyclopropane dicarboxylic acid product.

Purification

The crude product from the synthesis can be purified using standard laboratory techniques.

-

Recrystallization: Recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents like ethyl acetate/hexanes) is a common method to obtain a highly pure crystalline product.

-

Flash Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes, with the polarity adjusted based on TLC analysis.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropane ring protons, which typically appear in the upfield region (around 0.5-1.5 ppm). The methylene protons of the acetic acid side chains would appear as singlets or AB quartets depending on their magnetic equivalence.

-

¹³C NMR: The carbon NMR spectrum will show signals for the quaternary cyclopropane carbon, the methylene carbons of the cyclopropane ring, the methylene carbons of the acetic acid chains, and the carbonyl carbons of the carboxylic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A general reverse-phase HPLC method can be employed.

-

Column: A C18 reverse-phase column is suitable.

-

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with a small amount of an acid like phosphoric acid or formic acid for mass spectrometry compatibility) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to achieve optimal separation.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used for carboxylic acids.

Role in Drug Development and Biological Context

Key Intermediate in Montelukast Synthesis

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Montelukast. Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of asthma and exercise-induced bronchoconstriction. The cyclopropane diacetic acid moiety is incorporated into the final drug structure, highlighting its importance in the pharmaceutical industry.

The synthesis of Montelukast involves a multi-step process where the cyclopropane diacetic acid derivative is coupled with other key fragments of the final molecule.

References

Spectroscopic Analysis of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid: A Technical Overview

For Immediate Release

Chemical Structure and Properties

2,2'-(Cyclopropane-1,1-diyl)diacetic acid is a dicarboxylic acid featuring a cyclopropane ring. Its chemical formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol .[1][2][3] The unique strained three-membered ring and the two carboxylic acid moieties are expected to give rise to characteristic signals in various spectroscopic analyses.

Predicted Spectroscopic Data

Based on the analysis of similar chemical structures, the following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 2H | -COOH |

| ~2.5 | Singlet | 4H | -CH₂- |

| ~0.5-1.0 | Singlet | 4H | Cyclopropane -CH₂- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| >170 | -COOH |

| ~30-40 | -CH₂- |

| ~10-20 | Cyclopropane -CH₂- |

| Quaternary C (low intensity) | C(CH₂)₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~3000-3100 | C-H stretch (Cyclopropane) |

| ~1400 | C-H bend (-CH₂-) |

| ~1020 | Cyclopropane ring vibration |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular Ion) |

| 141 | [M-OH]⁺ |

| 113 | [M-COOH]⁺ |

| 99 | [M-CH₂COOH]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), containing a small amount of Tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely with an electrospray ionization (ESI) source for soft ionization to observe the molecular ion. The sample would be dissolved in a suitable solvent and introduced into the instrument.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

It is important to note that the data presented in this document is predictive. For definitive characterization, experimental acquisition of spectroscopic data for this compound is required.

References

A Technical Guide to the Solubility of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid in various solvents. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established protocols and best practices for solubility assessment, offering a framework for researchers to conduct their own studies.

Introduction to the Importance of Solubility

Solubility is a critical physicochemical property in the field of drug development and chemical research. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For an active pharmaceutical ingredient (API) like this compound, solubility significantly influences its bioavailability, formulation, and overall therapeutic efficacy. Poor solubility can lead to challenges in absorption and distribution, necessitating the development of strategies to enhance it. Therefore, a thorough understanding and accurate measurement of solubility in a range of solvents are fundamental to the preclinical and formulation development stages.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄ | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| CAS Number | 70197-77-2 | [2][3] |

| Melting Point | 105 °C | |

| Boiling Point (Predicted) | 383.5 ± 15.0 °C | |

| Density (Predicted) | 1.362 ± 0.06 g/cm³ |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This protocol is based on the widely used isothermal shake-flask method, which is considered the gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (purity > 95%)[4]

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane) of analytical grade

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Perform each measurement in triplicate to ensure accuracy and report the mean and standard deviation.

-

Data Presentation

The following table provides a template for presenting the solubility data for this compound in various solvents at a specified temperature.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational framework for researchers to approach the solubility assessment of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for advancing research and development efforts.

References

An In-depth Technical Guide on 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid: From Discovery to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-(Cyclopropane-1,1-diyl)diacetic acid, a key chemical entity with the CAS number 70197-77-2, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide provides a comprehensive overview of its discovery, history, and detailed methodologies for its preparation. Primarily recognized as a crucial intermediate in the manufacturing of the anti-asthmatic drug Montelukast, its synthetic pathway is intrinsically linked to the development of this widely used medication. This document consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis, and presents logical workflows through diagrammatic representations to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a dicarboxylic acid featuring a unique gem-disubstituted cyclopropane ring. This structural motif imparts specific conformational rigidity, a property often sought after in medicinal chemistry to enhance binding affinity and metabolic stability of drug molecules. While not a therapeutic agent itself, its role as a pivotal building block, particularly in the synthesis of Montelukast, underscores its importance in the pharmaceutical industry. The history of this compound is therefore largely embedded within the process development and impurity profiling of Montelukast.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 70197-77-2 | [1][2][3] |

| Molecular Formula | C₇H₁₀O₄ | [3] |

| Molecular Weight | 158.15 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 1,1-Cyclopropanediacetic acid | N/A |

| Melting Point | 105 °C | [4] |

| Boiling Point (Predicted) | 383.5±15.0 °C | [4] |

| Density (Predicted) | 1.362±0.06 g/cm³ | [4] |

Discovery and Historical Context

The discovery of this compound is not documented as a standalone event but is intricately linked to the synthesis of Montelukast, a leukotriene receptor antagonist developed by Merck. The core of Montelukast's structure contains a cyclopropane ring, and this diacetic acid serves as a precursor to the essential intermediate, 1-(mercaptomethyl)cyclopropaneacetic acid.

The synthetic strategies for cyclopropane derivatives, in general, have a rich history. The preparation of cyclopropane-1,1-dicarboxylic acid esters from diethyl malonate and 1,2-dihaloalkanes has been a known reaction for over a century. However, the specific application and therefore the likely first significant synthesis of this compound on a notable scale would have occurred during the process development of Montelukast in the late 20th century. It is often identified as a process-related impurity in the synthesis of Montelukast, highlighting its presence in the manufacturing workflow.

The logical progression from readily available starting materials to the target molecule, as inferred from general organic synthesis principles and patent literature for related compounds, is illustrated in the diagram below.

Experimental Protocols

Synthesis of Diethyl 2,2'-(Cyclopropane-1,1-diyl)diacetate

This step involves the cyclopropanation of a malonic ester with a 1,2-dihaloethane. Diethyl malonate is a common starting material.

Reaction:

Detailed Protocol (Adapted from analogous syntheses):

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Reagent Preparation: Sodium ethoxide (NaOEt) is prepared by dissolving sodium metal in absolute ethanol. Alternatively, a commercial solution can be used.

-

Reaction Execution: A solution of diethyl malonate in absolute ethanol is added to the flask. The sodium ethoxide solution is then added dropwise with stirring. The mixture is heated to reflux.

-

Addition of Dihaloethane: 1,2-Dibromoethane is added slowly to the refluxing mixture. The reaction is highly exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up: The reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration. The ethanol is removed from the filtrate by rotary evaporation. The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude diethyl 2,2'-(Cyclopropane-1,1-diyl)diacetate is then purified by vacuum distillation.

Hydrolysis to this compound

The final step is the hydrolysis of the diester to the corresponding dicarboxylic acid.

Reaction:

Detailed Protocol:

-

Saponification: The purified diethyl 2,2'-(Cyclopropane-1,1-diyl)diacetate is mixed with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC or GC).

-

Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2. This protonates the carboxylate salt, leading to the precipitation of the diacetic acid.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum.

-

Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water or an ethyl acetate/hexane mixture.

Biological Significance and Applications

The primary significance of this compound lies in its role as a precursor to 1-(mercaptomethyl)cyclopropaneacetic acid, a key side-chain in the structure of Montelukast. Montelukast functions as a leukotriene receptor antagonist, blocking the action of cysteinyl leukotrienes in the airways. This action leads to reduced inflammation and bronchoconstriction, making it an effective treatment for asthma and allergic rhinitis.

There is no direct evidence to suggest that this compound itself possesses significant biological activity. Its utility is firmly established in the realm of chemical synthesis.

Conclusion

This compound, while not a widely studied molecule in its own right, is a compound of significant industrial importance due to its indispensable role in the synthesis of Montelukast. Its history is intertwined with the development of this blockbuster drug. The synthetic protocols, though not explicitly published for this specific molecule, can be reliably derived from well-established methodologies for creating gem-disubstituted cyclopropane systems. This guide provides a foundational understanding of this key intermediate for professionals engaged in pharmaceutical research and development, highlighting the critical interplay between fundamental organic synthesis and the creation of life-saving medicines.

References

- 1. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2,2′-(CYCLOPROPANE-1,1-DIYL)DIACETIC ACID | CymitQuimica [cymitquimica.com]

- 4. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is approached via a robust two-step sequence, commencing with the preparation of the key intermediate, cyclopropane-1,1-dicarboxylic acid, followed by a double Arndt-Eistert homologation to yield the target diacetic acid derivative.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to the presence of the rigid cyclopropane scaffold. This structural motif can impart unique conformational constraints on molecules, leading to enhanced binding affinity and selectivity for biological targets. The diacetic acid functionality provides two points for further chemical modification, making it a versatile synthon for the construction of complex molecular architectures.

The synthetic strategy outlined herein involves two key transformations:

-

Synthesis of Cyclopropane-1,1-dicarboxylic Acid: This intermediate is prepared via a phase-transfer catalyzed reaction between diethyl malonate and 1,2-dibromoethane.

-

Double Arndt-Eistert Homologation: The dicarboxylic acid is then subjected to a two-fold Arndt-Eistert reaction to introduce a methylene group to each carboxylic acid, thereby forming the desired diacetic acid.

Synthesis Pathway Overview

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This procedure is adapted from a well-established method utilizing phase-transfer catalysis for the efficient synthesis of the dicarboxylic acid intermediate.[1]

Experimental Protocol

Materials:

-

Diethyl malonate

-

1,2-Dibromoethane

-

50% Aqueous sodium hydroxide (w/w)

-

Triethylbenzylammonium chloride

-

Concentrated hydrochloric acid

-

Ether

-

Benzene

-

Magnesium sulfate (anhydrous)

-

Activated carbon

Equipment:

-

2-L three-necked flask equipped with a mechanical stirrer

-

4-L Erlenmeyer flask

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel

Procedure:

-

In a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of a 50% aqueous sodium hydroxide solution.

-

To the stirred solution, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

-

To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

-

Continue to stir the reaction mixture vigorously for 2 hours.

-

Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

-

Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Transfer the acidified mixture to a separatory funnel and extract three times with 900 mL of ether.

-

Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.

-

Combine the ether extracts, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

-

Remove the ether by rotary evaporation to yield a semisolid residue.

-

Triturate the residue with 100 mL of benzene and collect the resulting white crystals by filtration.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 43.1–47.9 g (66–73%) | [1] |

| Melting Point | 137–140°C | [1] |

| Appearance | White crystals | [1] |

Part 2: Double Arndt-Eistert Homologation of Cyclopropane-1,1-dicarboxylic Acid

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids.[2][3][4] This protocol outlines the conversion of cyclopropane-1,1-dicarboxylic acid to this compound. This procedure involves the formation of the diacid chloride, followed by reaction with diazomethane to form a bis(diazoketone), which then undergoes a Wolff rearrangement in the presence of water to yield the target diacetic acid.[2][4][5]

Safety Precaution: Diazomethane is a toxic and potentially explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place. Safer alternatives such as (trimethylsilyl)diazomethane can be considered.[2]

Experimental Workflow

Caption: Workflow for the double Arndt-Eistert homologation.

Experimental Protocol

Materials:

-

Cyclopropane-1,1-dicarboxylic acid

-

Thionyl chloride or Oxalyl chloride

-

Diazomethane solution in ether (prepared in situ or from a commercial source)

-

Silver(I) oxide (Ag₂O) or Silver benzoate

-

Dioxane (anhydrous)

-

Deionized water

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flasks

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer

-

Rotary evaporator

-

Apparatus for handling diazomethane safely

Procedure:

Step 1: Formation of Cyclopropane-1,1-dicarbonyl dichloride

-

In a round-bottom flask, suspend cyclopropane-1,1-dicarboxylic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacid chloride. This can be used in the next step without further purification.

Step 2: Formation of Bis(diazomethyl) cyclopropyl-1,1-diketone

-

Dissolve the crude diacid chloride in anhydrous diethyl ether and cool the solution to 0°C in an ice bath.

-

Slowly add an ethereal solution of diazomethane (at least 2 equivalents) with stirring. An excess of diazomethane is used to ensure complete reaction and to neutralize the HCl formed.[2]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

The resulting solution containing the bis(diazoketone) can be used directly in the next step.

Step 3: Wolff Rearrangement and Hydrolysis

-

To the solution of the bis(diazoketone), add a catalytic amount of silver(I) oxide.

-

Add a mixture of dioxane and water to the reaction flask.

-

Heat the mixture to 50-70°C with stirring. The Wolff rearrangement is typically accompanied by the evolution of nitrogen gas.

-

After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the silver catalyst.

-

Acidify the filtrate with dilute hydrochloric acid and extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

Expected Quantitative Data (Illustrative)

| Parameter | Expected Value |

| Yield | 40-60% |

| Appearance | Crystalline solid |

| Purity | >95% after recrystallization |

Conclusion

The described two-step synthesis provides a reliable pathway to this compound. The initial preparation of cyclopropane-1,1-dicarboxylic acid is a high-yielding and well-documented procedure. The subsequent double Arndt-Eistert homologation, while requiring careful handling of diazomethane, is a powerful method for extending the carbon chain. These detailed protocols and application notes should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols for 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid in Organic Synthesis

Disclaimer: Published research specifically detailing the applications of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid as a synthetic building block is limited. The following application notes and protocols are proposed based on the chemical properties of its functional groups and established principles in organic synthesis. These are intended to serve as a starting point for researchers exploring the potential of this unique molecule.

Introduction

This compound is a geminally disubstituted cyclopropane derivative featuring two carboxylic acid moieties separated by methylene groups from the cyclopropane ring. This structure offers a unique combination of rigidity from the three-membered ring and flexibility from the acetic acid side chains. These features make it a promising, yet underexplored, building block for the synthesis of novel spirocyclic compounds, polymers, and other complex organic molecules. Its structural motif has potential applications in medicinal chemistry and materials science, where the rigid cyclopropane core can be used to control molecular conformation and impart specific physical properties.

Proposed Application 1: Synthesis of Spirocyclic Compounds

The geminal diacetic acid structure is a precursor for the synthesis of spirocyclic ketones. One potential application is the synthesis of spiro[3.2]hexane-2,6-dione through an intramolecular Dieckmann condensation of the corresponding diethyl ester.

Experimental Workflow for Spiro[3.2]hexane-2,6-dione Synthesis

Application Notes and Protocols: Derivatization of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid for Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid (CDDA), a unique scaffold for generating diverse molecular libraries for biological screening. The cyclopropane motif is a valuable component in medicinal chemistry, known to enhance metabolic stability, binding affinity, and potency of drug candidates. These application notes describe the synthesis of a focused library of CDDA amides and esters and present protocols for their evaluation in relevant biological assays, including anticancer, antibacterial, and enzyme inhibition screens. All quantitative data from these hypothetical assays are summarized for comparative analysis.

Introduction

The cyclopropane ring is a recurring structural motif in numerous biologically active compounds, conferring unique conformational rigidity and electronic properties.[1] Its incorporation into drug candidates can lead to improved pharmacological profiles, such as enhanced metabolic stability and target affinity.[2] this compound (CDDA) presents a synthetically versatile scaffold, featuring two carboxylic acid moieties that can be readily functionalized to generate a library of derivatives. This allows for a systematic exploration of the chemical space around the cyclopropane core to identify novel bioactive molecules.

Compounds containing a cyclopropane ring have demonstrated a wide spectrum of biological activities, including herbicidal, antifungal, antibacterial, and antitumor properties.[1][3][4] This document outlines the derivatization of CDDA into a library of amides and esters and provides protocols for screening these derivatives in a panel of biological assays to identify potential lead compounds for drug discovery.

Derivatization of this compound

The presence of two carboxylic acid groups on the CDDA scaffold allows for the straightforward synthesis of a variety of derivatives, most notably amides and esters.

Synthesis of CDDA Diamides

A library of diamides can be synthesized by reacting CDDA with a diverse panel of primary and secondary amines using a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5]

Experimental Protocol: General Procedure for the Synthesis of CDDA Diamides

-

To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (2.2 eq.) and HATU (2.2 eq.).

-

Add N,N-diisopropylethylamine (DIPEA) (4.0 eq.) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of CDDA Diesters

Diester derivatives of CDDA can be prepared through Fischer esterification by reacting CDDA with a variety of alcohols in the presence of a catalytic amount of strong acid.

Experimental Protocol: General Procedure for the Synthesis of CDDA Diesters

-

Suspend this compound (1.0 eq.) in the desired alcohol (a large excess, can also serve as the solvent).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Heat the reaction mixture to reflux and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude diester by column chromatography on silica gel.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Biological Assays

The synthesized library of CDDA derivatives can be screened for a range of biological activities. Below are protocols for representative assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the CDDA derivatives (e.g., ranging from 0.1 to 100 µM) and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Antibacterial Activity: Broth Microdilution Assay

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Prepare a serial two-fold dilution of each CDDA derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition Assay: D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids and is a target for certain neurological disorders.

Experimental Protocol: DAAO Inhibition Assay

-

The DAAO activity can be measured by monitoring the production of hydrogen peroxide using a horseradish peroxidase (HRP) coupled assay.

-

In a 96-well plate, add D-amino acid oxidase, HRP, a suitable substrate (e.g., D-serine), and a chromogenic HRP substrate (e.g., Amplex Red).

-

Add the CDDA derivatives at various concentrations.

-

Initiate the reaction and measure the increase in fluorescence or absorbance over time using a plate reader.

-

Calculate the IC50 value for each compound.

Data Presentation

The quantitative results from the biological assays for a hypothetical library of CDDA derivatives are summarized in the tables below for easy comparison.

Table 1: Anticancer Activity of CDDA Derivatives (IC50 in µM)

| Compound ID | Derivative Type | R Group | HeLa | MCF-7 | A549 |

| CDDA-Amide-01 | Diamide | Benzyl | 12.5 | 15.2 | 20.1 |

| CDDA-Amide-02 | Diamide | 4-Chlorobenzyl | 8.7 | 10.5 | 14.3 |

| CDDA-Amide-03 | Diamide | Cyclohexyl | 35.1 | 42.8 | 55.6 |

| CDDA-Ester-01 | Diester | Methyl | >100 | >100 | >100 |

| CDDA-Ester-02 | Diester | Ethyl | 85.3 | 92.1 | >100 |

| CDDA-Ester-03 | Diester | Benzyl | 25.6 | 30.1 | 41.2 |

Table 2: Antibacterial Activity of CDDA Derivatives (MIC in µg/mL)

| Compound ID | Derivative Type | R Group | S. aureus | E. coli |

| CDDA-Amide-01 | Diamide | Benzyl | 32 | 64 |

| CDDA-Amide-02 | Diamide | 4-Chlorobenzyl | 16 | 32 |

| CDDA-Amide-03 | Diamide | Cyclohexyl | 64 | >128 |

| CDDA-Ester-01 | Diester | Methyl | >128 | >128 |

| CDDA-Ester-02 | Diester | Ethyl | >128 | >128 |

| CDDA-Ester-03 | Diester | Benzyl | 64 | 128 |

Table 3: D-Amino Acid Oxidase (DAAO) Inhibition by CDDA Derivatives (IC50 in µM)

| Compound ID | Derivative Type | R Group | DAAO Inhibition |

| CDDA-Amide-01 | Diamide | Benzyl | 5.2 |

| CDDA-Amide-02 | Diamide | 4-Chlorobenzyl | 2.8 |

| CDDA-Amide-03 | Diamide | Cyclohexyl | 15.7 |

| CDDA-Ester-01 | Diester | Methyl | >50 |

| CDDA-Ester-02 | Diester | Ethyl | 45.1 |

| CDDA-Ester-03 | Diester | Benzyl | 9.8 |

Visualizations

Derivatization Workflow

Caption: Workflow for the derivatization of CDDA into amide and ester libraries.

Biological Screening Workflow

Caption: Workflow for the biological screening of the CDDA derivative library.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a CDDA derivative.

References

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"experimental protocols for using 2,2'-(Cyclopropane-1,1-diyl)diacetic acid in cell culture"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-(Cyclopropane-1,1-diyl)diacetic acid, widely known in scientific literature as CPI-455, is a potent, cell-permeable, and specific pan-inhibitor of the KDM5 family of histone demethylases.[1][2][3] The KDM5 enzymes (KDM5A, KDM5B, KDM5C, KDM5D) are critical epigenetic regulators that remove methyl groups from trimethylated histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, altering the epigenetic landscape and gene expression.[1][2][4]

This compound has garnered significant interest for its ability to reduce the survival of drug-tolerant persister cells (DTPs) in various cancer models.[1][5][][7] DTPs are a subpopulation of cancer cells that survive initial chemotherapy and can lead to therapeutic relapse.[1][8][9] Therefore, CPI-455 is a valuable tool for investigating epigenetic mechanisms of drug resistance and for developing novel combination therapies.

Mechanism of Action

CPI-455 functions by directly inhibiting the catalytic activity of KDM5 enzymes. It binds to the active site of the demethylase, preventing the removal of the methyl group from H3K4me3.[1] This leads to an accumulation of H3K4me3 at various genomic regions, including gene promoters, which can enhance the transcriptional activity of associated genes.[10] While CPI-455 alone has modest effects on global gene expression, it can synergize with other epigenetic modifiers, such as the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (DAC), to significantly alter gene expression and inhibit cancer cell growth.[10]

Quantitative Data Summary

The following tables summarize the key efficacy and potency metrics for CPI-455 based on published data.

Table 1: Enzymatic Potency and Selectivity

| Target | Parameter | Value | Reference |

|---|---|---|---|

| KDM5A (full-length) | IC₅₀ | 10 nM | [2][3][4][11] |

| KDM5 Family | Selectivity | >200-fold vs. KDM2, 3, 4, 6, 7 |[4][11] |

Table 2: Cell-Based IC₅₀ Values (Cell Viability)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MCF-7 | Luminal Breast Cancer | 35.4 | [2] |

| T-47D | Luminal Breast Cancer | 26.19 | [2] |

| EFM-19 | Luminal Breast Cancer | 16.13 | [2] |

| Various | Multiple | >20 µM (when used alone) |[10] |

Experimental Protocols

Here we provide detailed protocols for the application of CPI-455 in a cell culture setting.

Protocol 1: General Cell Treatment and Analysis of Global H3K4me3

Objective: To treat cultured cells with CPI-455 and measure the resulting change in global H3K4 trimethylation levels by Western Blot.

Principle: CPI-455 inhibits KDM5, leading to a dose-dependent increase in H3K4me3 levels, which can be detected using a specific antibody.

Materials:

-

CPI-455 powder

-

Anhydrous DMSO

-

Appropriate cell line (e.g., HeLa, MCF-7, M14 melanoma cells)[4][11]

-

Complete cell culture medium

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3, anti-Total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of CPI-455 in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2]

-

Cell Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treatment: The next day, dilute the CPI-455 stock solution in fresh culture medium to the desired final concentrations (e.g., a range from 0.1 µM to 25 µM).[4] Include a DMSO-only vehicle control. Remove the old medium from the cells and add the medium containing CPI-455 or vehicle.

-

Incubation: Incubate the cells for the desired time period. An increase in H3K4me3 can be observed as early as 24 hours, with longer treatments (e.g., 4-5 days) used for studying effects on DTPs.[2][4]

-

Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Western Blot: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Load 15-30 µg of protein per lane on an SDS-PAGE gel. c. Perform electrophoresis and transfer the proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate with primary antibodies (anti-H3K4me3 and anti-Total H3) overnight at 4°C, according to the manufacturer's recommendations. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again, apply ECL substrate, and capture the chemiluminescent signal.

-

Analysis: Quantify the band intensities. Normalize the H3K4me3 signal to the Total H3 signal to determine the relative increase in trimethylation.

Protocol 2: Cell Viability Assay

Objective: To determine the effect of CPI-455 on cell proliferation and calculate the IC₅₀ value.

Principle: Colorimetric or luminescent assays measure metabolic activity, which correlates with the number of viable cells.

Materials:

-

96-well cell culture plates

-

CPI-455 stock solution

-

Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of CPI-455 in culture medium at 2x the final concentration. Remove 50 µL of medium from the wells and add 50 µL of the 2x drug solutions to achieve the final concentrations. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 10 days, depending on the experimental goal).[10]

-

Measurement: Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8). Incubate for 1-4 hours.

-

Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that CPI-455 directly binds to and stabilizes KDM5 enzymes in intact cells.

Principle: Ligand binding increases the thermal stability of a target protein.[12] When heated, unbound KDM5 will denature and aggregate at a lower temperature than KDM5 that is bound to CPI-455. The amount of soluble KDM5 remaining after heating can be quantified by Western Blot.[12][13]

Materials:

-

CPI-455 stock solution

-

Intact cells in suspension

-

PBS with protease inhibitors

-

PCR tubes or plate

-

Thermal cycler

-

Lysis buffer (e.g., Triton X-100 based) with protease inhibitors

-

Western Blot materials (as in Protocol 1, with anti-KDM5A or anti-KDM5B antibody)

Procedure:

-

Cell Treatment: Treat cells in culture with a high concentration of CPI-455 (e.g., 10-20 µM) and a vehicle control for 1-3 hours.[13]

-

Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a known concentration.

-

Heating: Aliquot the cell suspension from both the treated and vehicle groups into separate PCR tubes for each temperature point.

-

Temperature Gradient: Heat the aliquots in a thermal cycler across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13]

-

Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath, repeat 3x).

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze these samples by Western Blot for the target protein (e.g., KDM5A).

-

Interpretation: In the vehicle-treated samples, the KDM5A band intensity should decrease as the temperature increases. In the CPI-455-treated samples, the protein should remain soluble at higher temperatures, resulting in a "shift" of the melting curve to the right. This indicates target stabilization and engagement.

References

- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Drug-tolerant persister cells in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Targeting Cancer Drug-Tolerant Persister Cells in Minimal Residual Disease [sciltp.com]

- 9. mdpi.com [mdpi.com]

- 10. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Application of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid in Medicinal Chemistry: A Focus on Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,2'-(Cyclopropane-1,1-diyl)diacetic acid, also known as cyclopropane-1,1-dicarboxylic acid (CDA), has been identified as a noteworthy inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase (ACC oxidase). This enzyme plays a crucial role in the biosynthesis of ethylene, a key plant hormone involved in numerous physiological processes including fruit ripening, senescence, and stress responses. The inhibitory activity of CDA on ACC oxidase positions it as a valuable tool in chemical biology and agrochemical research, with potential applications in controlling ethylene production.

The structural analogy of CDA to the natural substrate of ACC oxidase, 1-aminocyclopropane-1-carboxylic acid (ACC), is believed to be the basis of its inhibitory action. It is postulated that CDA acts as a competitive inhibitor, binding to the active site of the enzyme and thereby preventing the conversion of ACC to ethylene.[1] This targeted inhibition offers a specific mechanism to modulate ethylene-dependent pathways.

While the primary documented application of this compound is in the context of plant biology, the principles of its design as a structural analog and competitive enzyme inhibitor are fundamental concepts in medicinal chemistry. The cyclopropane ring, a rigid and metabolically stable scaffold, is a common motif in drug design to introduce conformational constraint and improve pharmacological properties. The dicarboxylic acid functionality allows for interactions with enzyme active sites that recognize dicarboxylate substrates or cofactors.

Further research into the derivatives of this compound could lead to the development of more potent and selective inhibitors of ACC oxidase or inhibitors of other enzymes with similar substrate recognition patterns. The exploration of this chemical scaffold in medicinal chemistry programs targeting enzymes that process small, cyclic substrates could be a promising avenue for drug discovery.

Data Presentation

The inhibitory potency of this compound against ACC oxidase has been quantified, providing a benchmark for its activity.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Source Organism of Enzyme | Reference |

| This compound (CDA) | ACC Oxidase | 1.5 mM | Apple (Malus domestica) | [1][2] |

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the reaction of a malonic ester with a 1,2-dihaloethane followed by hydrolysis. The following protocol is adapted from a procedure in Organic Syntheses.[3]

Materials:

-

Diethyl malonate

-

1,2-dibromoethane

-

Sodium ethoxide

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Benzene

Procedure:

-

Cyclopropanation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 1,2-dibromoethane dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain diethyl cyclopropane-1,1-dicarboxylate.

-

Hydrolysis: To the crude diethyl cyclopropane-1,1-dicarboxylate, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for several hours to effect hydrolysis of the ester groups.

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic. The product, this compound, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to yield the pure diacid. The product can be characterized by melting point determination and spectroscopic methods (NMR, IR).

In Vitro ACC Oxidase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on the activity of ACC oxidase isolated from apple fruit tissue. The activity is measured by quantifying the amount of ethylene produced using gas chromatography.[4][5][6]

Materials:

-

Partially purified ACC oxidase from apple fruit tissue.

-

1-aminocyclopropane-1-carboxylic acid (ACC) as the substrate.

-

This compound (CDA) as the inhibitor.

-

Assay Buffer: 100 mM MOPS (pH 7.2), 10% (v/v) glycerol, 30 mM sodium bicarbonate, 1 mM dithiothreitol (DTT), 10 mM sodium ascorbate, and 50 µM ferrous sulfate.

-

Gas-tight vials with septa.

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column for ethylene separation (e.g., alumina or Porapak).

Procedure:

-

Enzyme Preparation: Prepare a partially purified extract of ACC oxidase from apple fruit tissue according to established methods.

-

Reaction Setup: In gas-tight vials, prepare the reaction mixtures. For each assay, add the assay buffer and varying concentrations of the inhibitor, this compound. A control reaction without the inhibitor should be included.

-

Substrate Addition: Initiate the enzymatic reaction by adding a known concentration of the substrate, ACC, to each vial.

-

Incubation: Seal the vials immediately and incubate at a controlled temperature (e.g., 30°C) with gentle shaking for a specific period (e.g., 30-60 minutes).

-

Ethylene Measurement: After the incubation period, take a headspace sample from each vial using a gas-tight syringe and inject it into the gas chromatograph.

-

Data Analysis: Quantify the ethylene peak area and calculate the concentration of ethylene produced. Determine the initial velocity of the reaction for each inhibitor concentration.

-

Ki Determination: Plot the reaction velocities against the substrate concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk or Dixon plot) to determine the type of inhibition and calculate the inhibition constant (Kᵢ).

Mandatory Visualization

Caption: Ethylene Biosynthesis Pathway and Inhibition by this compound.

Caption: Workflow for the In Vitro ACC Oxidase Inhibition Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. biorxiv.org [biorxiv.org]

Application Notes & Protocols: The Use of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid in Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,2'-(Cyclopropane-1,1-diyl)diacetic acid is a unique dicarboxylic acid monomer containing a gem-disubstituted cyclopropane ring. This rigid, strained ring structure makes it a compelling building block for novel polyesters and polyamides. The incorporation of the cyclopropane moiety into a polymer backbone is expected to significantly influence the material's thermal and mechanical properties, such as glass transition temperature (Tg), crystallinity, and tensile strength. Polyesters containing cyclopropane units in the main chain have been shown to be amorphous, a property that can be tuned by copolymerization.[1][2][3] This document provides a set of representative protocols and expected material properties for the synthesis of polymers using this monomer, based on established polycondensation principles.

Data Presentation: Predicted Properties of a Polyester

While specific experimental data for polymers derived from this compound is not extensively available, structure-property relationships allow for the prediction of material characteristics. The introduction of a rigid cyclopropane ring into a polyester backbone generally leads to a decrease in crystallinity.[1][2][3] The following table outlines the predicted properties of a hypothetical polyester synthesized from this compound and 1,4-butanediol, based on typical values for aliphatic polyesters.[4][5][6]

Table 1: Predicted Properties of Poly(butylene cyclopropane-1,1-diyl)diacetate

| Property | Predicted Value / Range | Method of Analysis | Notes |

| Thermal Properties | |||

| Glass Transition Temp. (Tg) | 40 - 70 °C | DSC | The rigid cyclopropane ring is expected to increase Tg compared to linear aliphatic analogues (e.g., Poly(butylene adipate)). |

| Melting Temperature (Tm) | Amorphous or Low Tm | DSC | Incorporation of cyclopropane rings has been shown to reduce or eliminate crystallinity in polyesters.[1][2][3] |

| Decomposition Temp. (Td) | > 300 °C | TGA | Typical for aliphatic polyesters. |

| Mechanical Properties | |||

| Young's Modulus | 0.3 - 1.0 GPa | Tensile Testing | Expected to be lower than semi-crystalline analogues due to amorphous nature.[1][2] |

| Tensile Strength | 20 - 40 MPa | Tensile Testing | |

| Elongation at Break | 100 - 400 % | Tensile Testing | |

| Molecular Weight | |||

| Number Average (Mn) | 15,000 - 30,000 g/mol | GPC | Achievable via standard two-stage melt polycondensation.[4] |

| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC | Typical for step-growth polymerization. |

Experimental Protocols

The following is a representative protocol for the synthesis of a polyester from this compound and an aliphatic diol (e.g., 1,4-butanediol) via a two-stage melt polycondensation reaction. This is a common and effective method for producing high molecular weight polyesters.[5][7]

Protocol 1: Synthesis of Polyester via Melt Polycondensation

Materials:

-

This compound (CDDA)

-

1,4-butanediol (BDO) (ensure >99% purity, dried)

-

Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃) as a catalyst

-

Nitrogen (high purity)

-

Chloroform and Methanol (for purification)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.

-

Heating mantle with temperature controller.

-

High-vacuum pump.

Procedure:

Stage 1: Esterification (Oligomerization)

-

Charge the reactor with this compound and 1,4-butanediol in a 1:1.1 molar ratio. The slight excess of diol compensates for losses due to volatilization.[7]

-

Add the catalyst (e.g., 200-300 ppm of Ti(OBu)₄ relative to the diacid weight).

-

Purge the reactor with high-purity nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, constant nitrogen flow.

-

Begin stirring and gradually heat the mixture to 180-200°C.

-

Maintain this temperature for 2-4 hours. During this stage, water will be produced as a byproduct of the esterification reaction and will be removed through the distillation outlet.

-

The reaction is considered complete when approximately 95% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

-

Gradually increase the temperature to 220-240°C.

-

Slowly apply a vacuum, reducing the pressure to below 1 mbar over a period of 30-60 minutes. This facilitates the removal of excess 1,4-butanediol and drives the polymerization reaction toward higher molecular weights.[7]

-

Continue the reaction under high vacuum for an additional 3-5 hours. The viscosity of the molten polymer will noticeably increase.

-

Once the desired viscosity is achieved (indicated by the stirrer torque), stop the reaction by removing the heat and breaking the vacuum with nitrogen.

-

Extrude the molten polymer from the reactor into a water bath for cooling or onto a cooled surface.

Purification:

-

Dissolve the crude polymer in chloroform.

-

Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

-

Filter the purified polymer and dry it in a vacuum oven at 40-50°C for 24 hours to remove residual solvents.

Visualizations

Diagram 1: General Polyester Synthesis Workflow

The following diagram illustrates the logical flow of the two-stage melt polycondensation process described in the protocol.

Caption: Workflow for two-stage melt polycondensation.

Diagram 2: Monomer Reaction Scheme

This diagram shows the basic chemical reaction for the formation of the polyester.

Caption: Polycondensation of CDDA and BDO.

References

- 1. Understanding structure–property relationships of main chain cyclopropane in linear polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2'-(Cyclopropane-1,1-diyl)diacetic acid is a dicarboxylic acid containing a cyclopropane ring. Its quantification in various matrices is essential for research in areas such as drug metabolism, pharmacokinetics, and biomarker discovery. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C7H10O4 | [1][2][3][4] |

| Molecular Weight | 158.15 g/mol | [1][2][3][4] |

| Synonyms | 1,1-Cyclopropanediacetic acid, 2-[1-(Carboxymethyl)cyclopropyl]acetic Acid | [3][4] |

Analytical Techniques

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice of technique will depend on the sample matrix, required sensitivity, and available instrumentation.